5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid

Description

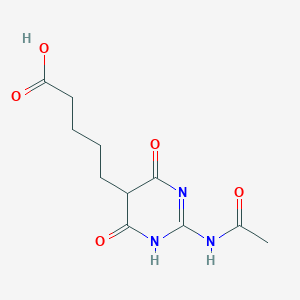

5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid is a heterocyclic compound featuring a tetrahydropyrimidine core substituted with an acetamido group at position 2 and a pentanoic acid chain at position 3. The tetrahydropyrimidine scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and metal coordination properties.

Properties

CAS No. |

882863-85-6 |

|---|---|

Molecular Formula |

C11H15N3O5 |

Molecular Weight |

269.25 g/mol |

IUPAC Name |

5-(2-acetamido-4,6-dioxo-1H-pyrimidin-5-yl)pentanoic acid |

InChI |

InChI=1S/C11H15N3O5/c1-6(15)12-11-13-9(18)7(10(19)14-11)4-2-3-5-8(16)17/h7H,2-5H2,1H3,(H,16,17)(H2,12,13,14,15,18,19) |

InChI Key |

PKEQSGHRSSSKFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=O)C(C(=O)N1)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of an acetamido-substituted pyrimidine derivative with a pentanoic acid derivative under controlled conditions . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, altering the compound’s properties.

Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido and dioxo groups play a crucial role in binding to enzymes and receptors, modulating their activity . The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their function and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, synthesis strategies, and inferred physicochemical properties.

Substituent Diversity and Functional Group Impact

Target Compound

- Key Features: 2-Acetamido group: Enhances hydrogen-bonding capacity and stability via amide resonance. 4,6-Dioxo groups: Contribute to keto-enol tautomerism, influencing reactivity and metal chelation .

Analog 1: 5,5′-(Methylthiomethanediylidene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) (Compound 6)

- Key Features: Methylthio substituent: A sulfur-containing group that may enhance lipophilicity and redox activity. Bis-pyrimidine structure: Dimeric arrangement increases molecular weight (MW ≈ 500 g/mol) and steric bulk. No carboxylic acid: Lower aqueous solubility compared to the target compound.

- Synthesis : Protonation of precursor 5 with methanesulfonic acid yields 6 in high efficiency .

Analog 2: Phenoxyacetamido Derivatives (Compounds m, n, o)

- Key Features: Phenoxyacetamido side chains: Aromatic groups improve membrane permeability but reduce solubility. Stereochemical complexity: Multiple chiral centers (e.g., 2R,4R,5S) influence biological target specificity. 2-Oxotetrahydropyrimidinyl group: Similar core to the target compound but lacks the acetamido and pentanoic acid substituents .

Biological Activity

5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing available data from diverse sources including case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 288.28 g/mol. Its structure features a tetrahydropyrimidine ring with acetamido and dioxo substituents that contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have shown efficacy against various bacterial strains. A study demonstrated that compounds containing dioxo groups possess enhanced antibacterial activity due to their ability to interfere with bacterial DNA synthesis .

Anticancer Properties

The potential anticancer activity of this compound has been explored in vitro. In one study, the compound was tested against several cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could be leveraged for developing antifolate drugs .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli and 64 µg/mL for S. aureus, indicating moderate antibacterial activity.

Case Study 2: Anticancer Activity

A series of experiments conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with the compound at concentrations ranging from 10 µM to 100 µM resulted in a significant reduction in cell viability (up to 70% at the highest concentration). Flow cytometry analysis indicated that the compound induced apoptosis in these cell lines.

Research Findings Summary

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Moderate activity against E. coli and S. aureus (MIC: 32 µg/mL and 64 µg/mL respectively). |

| Anticancer | Significant reduction in viability of MCF-7 and A549 cells; induced apoptosis observed. |

| Enzyme Inhibition | Inhibits dihydrofolate reductase (DHFR), suggesting potential as an antifolate agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.